molecular formula C21H19N3O3 B2922882 7-(diethylamino)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one CAS No. 50603-24-2

7-(diethylamino)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one

Cat. No. B2922882
CAS RN: 50603-24-2
M. Wt: 361.401
InChI Key: WRCXJNPCCIZIOQ-UHFFFAOYSA-N
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Description

7-(diethylamino)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one, also known as EPC-K1, is a synthetic compound that belongs to the class of coumarin derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology. In

Mechanism Of Action

The mechanism of action of 7-(diethylamino)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. 7-(diethylamino)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one has also been shown to inhibit the activation of nuclear factor-kappaB (NF-kappaB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.

Biochemical And Physiological Effects

7-(diethylamino)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as interleukin-1beta (IL-1beta) and tumor necrosis factor-alpha (TNF-alpha), in response to various stimuli. 7-(diethylamino)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one has also been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death, in these cells. In addition, 7-(diethylamino)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one has been shown to scavenge free radicals and protect cells from oxidative stress.

Advantages And Limitations For Lab Experiments

One of the main advantages of 7-(diethylamino)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one is its versatility in different experimental settings. It can be used in vitro to study the effects of the compound on various cell types and signaling pathways. It can also be used in vivo to study the pharmacokinetics and pharmacodynamics of the compound in animal models. However, one of the limitations of 7-(diethylamino)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one is its low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for research on 7-(diethylamino)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one. One area of interest is the development of more efficient synthesis methods for the compound, which could improve its yield and purity. Another area of interest is the investigation of the compound's potential as a therapeutic agent for various diseases, such as cancer, inflammation, and neurodegenerative disorders. Additionally, the use of 7-(diethylamino)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one as a fluorescent probe for detecting metal ions in biological systems could be further explored.

Synthesis Methods

The synthesis of 7-(diethylamino)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one involves the reaction of 7-hydroxy-3-(5-phenyl-1,3,4-oxadiazol-2-yl)coumarin and diethylamine in the presence of a suitable catalyst. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of 7-(diethylamino)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one as a yellow crystalline solid. The purity of the compound can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

7-(diethylamino)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, antitumor, and antimicrobial properties. 7-(diethylamino)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one has also been investigated for its potential use as a fluorescent probe for detecting metal ions in biological systems.

properties

IUPAC Name

7-(diethylamino)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3/c1-3-24(4-2)16-11-10-15-12-17(21(25)26-18(15)13-16)20-23-22-19(27-20)14-8-6-5-7-9-14/h5-13H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRCXJNPCCIZIOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NN=C(O3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(diethylamino)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one

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